Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. One efficient method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions . This method provides a rapid and high-yielding route to imidazo[1,2-a]pyridines.
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, and palladium . These processes may involve undesirable solvents and high temperatures, but recent advancements have focused on greener and more efficient methods.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, such as nucleophilic substitution, are common for introducing different substituents on the pyridine ring.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but metal-free and green chemistry approaches are increasingly preferred .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Functionalization at various positions on the imidazo[1,2-a]pyridine scaffold can lead to a wide range of derivatives with different biological activities.
Scientific Research Applications
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to bind to different molecular targets.
Medicine: Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis. They are also explored for their potential in treating other infectious diseases and conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it effective against tuberculosis . The exact molecular pathways involved depend on the specific derivative and its target.
Comparison with Similar Compounds
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: This compound has shown improved potency against tuberculosis with good microsomal stability.
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substituents, which can influence its biological activity and stability. Its methoxy group at the 6-position and ethyl ester at the 2-position provide distinct properties compared to other imidazo[1,2-a]pyridine derivatives.
Biological Activity
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate (EMIPC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of EMIPC, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
EMIPC features a fused imidazo[1,2-a]pyridine structure characterized by:
- Molecular Formula : C_12H_12N_2O_3
- Molecular Weight : Approximately 220.23 g/mol
- Functional Groups : Methoxy group at the 6-position and ethyl ester at the 2-position enhance its chemical reactivity and biological interactions.
The biological activity of EMIPC is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine scaffold allows for binding to specific proteins, potentially modulating their functions. This interaction is crucial in:
- Antimicrobial Activity : EMIPC has shown effectiveness against multidrug-resistant strains of tuberculosis, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes contributes to its therapeutic potential in treating various diseases .
Biological Activities
Research has demonstrated that EMIPC exhibits several biological activities:
- Anticancer Properties : Studies indicate that derivatives of imidazo[1,2-a]pyridine, including EMIPC, possess submicromolar inhibitory activity against various tumor cell lines. This suggests that EMIPC may serve as a lead compound for developing anticancer agents .
- Antimicrobial Effects : The compound has been explored for its efficacy against bacterial infections, particularly those caused by resistant strains. Its mechanism may involve disrupting bacterial cell processes or inhibiting essential enzymes .
Research Findings and Case Studies
A summary of significant findings related to EMIPC's biological activity includes:
Case Study: Anticancer Activity
In a recent study evaluating the anticancer properties of EMIPC derivatives, the following results were noted:
- Cell Lines Tested : A549 (lung cancer) and HCC827 (non-small cell lung cancer).
- Inhibitory Concentration (IC50) : Most derivatives exhibited IC50 values below 1 µM against HCC827 cells.
- Mechanism : The activity was linked to the inhibition of the PI3K signaling pathway, crucial for cancer cell survival and proliferation .
Properties
IUPAC Name |
ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-6-8(15-2)4-5-10(13)12-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFQWLXXQRGZOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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